1,2-Bis(3-methacryloyloxy-2-hydroxypropoxy)ethane
Description
Properties
CAS No. |
68856-43-9 |
|---|---|
Molecular Formula |
C16H26O8 |
Molecular Weight |
346.37 g/mol |
IUPAC Name |
[2-hydroxy-3-[2-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propoxy]ethoxy]propyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H26O8/c1-11(2)15(19)23-9-13(17)7-21-5-6-22-8-14(18)10-24-16(20)12(3)4/h13-14,17-18H,1,3,5-10H2,2,4H3 |
InChI Key |
YPBNDGVRPOECEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(COCCOCC(COC(=O)C(=C)C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(3-methacryloyloxy-2-hydroxypropoxy)ethane can be synthesized through the reaction of ethylene glycol with methacrylic anhydride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated. The process is optimized for efficiency, with continuous monitoring of reaction parameters to maintain product quality .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(3-methacryloyloxy-2-hydroxypropoxy)ethane undergoes various chemical reactions, including:
Polymerization: It can polymerize to form cross-linked polymers.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic or basic catalysts are employed to facilitate the reaction.
Major Products Formed
Polymerization: Cross-linked polymers with enhanced mechanical properties.
Hydrolysis: Methacrylic acid and ethylene glycol derivatives.
Scientific Research Applications
1,2-Bis(3-methacryloyloxy-2-hydroxypropoxy)ethane is a synthetic organic compound with a wide range of applications in scientific research, particularly in polymer chemistry, materials science, biomedical engineering, and dental materials . It is characterized by dual methacryloyloxy functional groups attached to a hydroxypropoxy chain. The compound's molecular formula is C16H26O8, and it has a molecular weight of approximately 342.38 g/mol. this compound is able to undergo radical polymerization, making it useful as a monomer in the synthesis of cross-linked polymers and hydrogels. Its structure allows for enhanced adhesion properties and the potential for crosslinking in polymer networks, which is critical for the performance of materials in demanding environments.
Scientific Research Applications
This compound has a wide range of applications in scientific research.
Polymer Chemistry It is used as a monomer in the synthesis of cross-linked polymers. The methacryloyloxy groups can participate in free radical polymerization, leading to the formation of cross-linked polymers with enhanced mechanical and thermal properties.
Materials Science It is employed in the development of advanced materials with specific mechanical and thermal properties.
Biomedical Engineering It is utilized in the fabrication of biocompatible materials for medical devices and drug delivery systems.
Dental Materials this compound is widely used in dental adhesives due to its excellent bonding properties and compatibility with dental tissues . It is a component in dental curable compositions suitable as a flowable composite resin .
Mechanism of Action
The compound exerts its effects primarily through polymerization, where the methacrylate groups react to form cross-linked networks. These networks provide structural integrity and stability to the resulting polymers. The hydroxyl groups in the compound also contribute to its reactivity and compatibility with various substrates .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 1,2-Bis(3-methacryloyloxy-2-hydroxypropoxy)ethane with other bis-substituted ethane derivatives, emphasizing structural, functional, and application-based differences.
Solubility and Physical State
- The hydroxyl groups in this compound improve solubility in polar solvents (e.g., ethanol, water), whereas nitro- and halogenated derivatives are sparingly soluble in polar media but soluble in non-polar solvents like toluene .
- Chloro- and bromo-substituted ethanes are typically liquids, facilitating their use as solvents or reaction intermediates, while nitrophenoxy derivatives are solids suited for solid-state applications .
Q & A
Basic Questions
Q. What are the common synthetic routes for 1,2-Bis(3-methacryloyloxy-2-hydroxypropoxy)ethane, and how can its purity be verified?
- Methodological Answer : The compound is typically synthesized via a two-step process: (1) epoxide ring-opening of 1,2-epoxypropane with methacrylic acid derivatives to form hydroxypropoxy intermediates, followed by (2) esterification with methacryloyl chloride. Purification involves column chromatography using silica gel and a gradient eluent system (e.g., ethyl acetate/hexane). Purity is verified via and NMR to confirm functional group integration and absence of unreacted monomers. FTIR analysis (e.g., C=O stretch at ~1720 cm) further validates the structure .
Q. How is this compound utilized in polymer chemistry?
- Methodological Answer : It serves as a crosslinker in photopolymerizable resins, particularly in dental materials. To optimize crosslinking density, researchers use radical polymerization initiated by UV light (with photoinitiators like camphorquinone) or thermal initiators (e.g., AIBN). Kinetic studies monitor double-bond conversion via real-time FTIR or differential scanning calorimetry (DSC) to track exothermic peaks during curing .
Q. What analytical techniques are critical for characterizing its structure and purity?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : NMR identifies proton environments (e.g., methacrylate vinyl protons at δ 5.6–6.3 ppm), while NMR confirms ester carbonyl signals (~167 ppm).
- FTIR : Detects methacrylate C=O (1720 cm) and hydroxyl groups (broad ~3400 cm).
- HPLC : Assesses purity by quantifying residual monomers or byproducts using a C18 column and UV detection at 210 nm .
Advanced Research Questions
Q. How do steric effects from the hydroxypropoxy groups influence polymerization kinetics and network formation?
- Methodological Answer : The bulky hydroxypropoxy substituents can hinder methacrylate double-bond accessibility, reducing polymerization rates. To study this, conduct controlled radical polymerization experiments with variable initiator concentrations (e.g., 0.5–2 wt% AIBN) and monitor conversion via gravimetric analysis. Network heterogeneity is assessed using dynamic mechanical analysis (DMA) to measure glass transition temperature () and crosslink density. Comparative studies with less sterically hindered analogs (e.g., ethylene glycol dimethacrylate) highlight steric impacts .
Q. How can contradictory reports on the compound’s thermal stability be resolved?
- Methodological Answer : Discrepancies in thermal degradation temperatures (e.g., TGA results ranging from 200–300°C) may arise from differences in crosslink density or additive interactions. Standardize testing by preparing films with controlled curing conditions (e.g., 70°C for 24 hours under nitrogen). Investigate additive effects (e.g., nanoclay or metal hydroxides) via TGA-MS to identify decomposition products. Synergistic flame-retardant mechanisms, as observed in wood-plastic composites, can be extrapolated here .
Q. What experimental designs are optimal for studying its hydrolysis stability in aqueous environments?
- Methodological Answer : Accelerate hydrolysis by incubating crosslinked samples in phosphate-buffered saline (PBS) at 37°C and 60°C. Periodically analyze mass loss, water uptake, and mechanical properties (tensile strength). Degradation products are identified via LC-MS with electrospray ionization. To isolate pH effects, repeat experiments in acidic (pH 4) and alkaline (pH 10) conditions. Surface erosion vs. bulk degradation is distinguished using SEM/EDS .
Data Contradiction Analysis
- Example : If NMR spectra show unexpected peaks at δ 4.2–4.5 ppm, this may indicate incomplete esterification or residual hydroxyl groups. Re-evaluate reaction stoichiometry (e.g., molar ratios of methacryloyl chloride to hydroxypropoxy intermediates) and employ NMR (if phosphorylated byproducts are suspected). Cross-validate with MALDI-TOF MS to detect oligomeric species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
